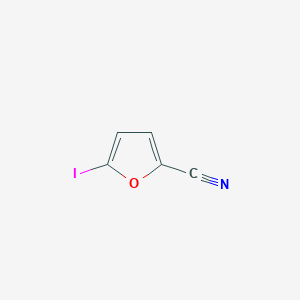![molecular formula C19H11Cl3F3N3OS B2900981 1-[2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]-3-(3,4-dichlorophenyl)urea CAS No. 338406-97-6](/img/structure/B2900981.png)
1-[2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]-3-(3,4-dichlorophenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]-3-(3,4-dichlorophenyl)urea is a complex organic compound featuring a unique combination of chlorinated and fluorinated aromatic rings
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]-3-(3,4-dichlorophenyl)urea typically involves multiple steps:
Formation of the Pyridine Derivative: The starting material, 3-chloro-5-(trifluoromethyl)pyridine, is synthesized through halogenation reactions involving chlorination and trifluoromethylation.
Thioether Formation: The pyridine derivative is then reacted with a thiol compound to introduce the sulfanyl group.
Urea Formation: The final step involves the reaction of the thioether with 3,4-dichlorophenyl isocyanate to form the urea linkage under controlled conditions, often involving a base catalyst and an inert atmosphere to prevent side reactions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions: 1-[2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]-3-(3,4-dichlorophenyl)urea can undergo various chemical reactions, including:
Substitution Reactions: The chlorinated and fluorinated aromatic rings can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The sulfanyl group can be oxidized to a sulfoxide or sulfone, while the urea moiety can be reduced under specific conditions.
Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amines and carbon dioxide.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products:
Substitution: Products with different substituents on the aromatic rings.
Oxidation: Sulfoxides or sulfones.
Reduction: Amines and alcohols.
Hydrolysis: Corresponding amines and carbon dioxide.
科学研究应用
1-[2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]-3-(3,4-dichlorophenyl)urea has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.
Biological Studies: The compound’s interactions with biological macromolecules, such as proteins and nucleic acids, are studied to understand its mechanism of action and potential therapeutic effects.
Materials Science: Its unique structural properties make it a candidate for the development of advanced materials, including polymers and coatings with specific chemical resistance or electronic properties.
作用机制
The mechanism of action of 1-[2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]-3-(3,4-dichlorophenyl)urea involves its interaction with molecular targets such as enzymes or receptors. The compound’s aromatic rings and urea linkage allow it to form hydrogen bonds and hydrophobic interactions with target proteins, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the target molecules.
相似化合物的比较
- 1-[2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]-3-phenylurea
- 1-[2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]-3-(4-chlorophenyl)urea
- 1-[2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]-3-(3,4-difluorophenyl)urea
Uniqueness: The presence of both chlorinated and fluorinated aromatic rings in 1-[2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]-3-(3,4-dichlorophenyl)urea distinguishes it from other similar compounds. This unique combination enhances its chemical stability and potential biological activity, making it a valuable compound for further research and development.
属性
IUPAC Name |
1-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]-3-(3,4-dichlorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11Cl3F3N3OS/c20-12-6-5-11(8-13(12)21)27-18(29)28-15-3-1-2-4-16(15)30-17-14(22)7-10(9-26-17)19(23,24)25/h1-9H,(H2,27,28,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBUHZNUJECAZFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NC2=CC(=C(C=C2)Cl)Cl)SC3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11Cl3F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(benzylsulfanyl)-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]acetamide](/img/structure/B2900902.png)
![3-{4-[(4-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[2-(1H-indol-3-yl)ethyl]propanamide](/img/structure/B2900904.png)

![N-(4-fluorophenyl)-1-methyl-2-({[(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl}sulfanyl)-6-oxo-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B2900908.png)
![2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2900910.png)
![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(1-(thiophen-2-yl)cyclopentyl)acetamide](/img/structure/B2900912.png)
![2-(naphthalen-1-yl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide](/img/structure/B2900913.png)
![benzyl 2-[(1E)-3-(1H-imidazol-1-yl)prop-1-en-1-yl]pyrrolidine-1-carboxylate](/img/structure/B2900914.png)




![5-chloro-N-[2-(diethylamino)-3-methylbutyl]-2-methylsulfanylpyrimidine-4-carboxamide](/img/structure/B2900921.png)
